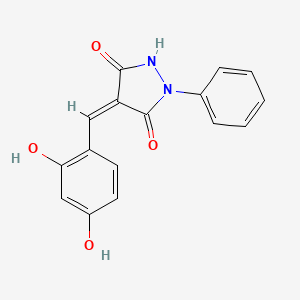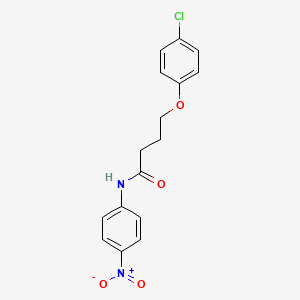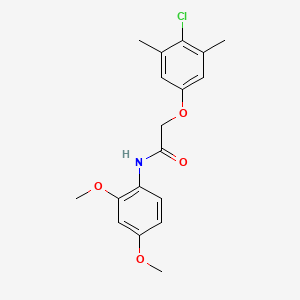
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DPPH, is a synthetic antioxidant compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it an important molecule for various applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and preventing further damage to cells and tissues. This mechanism makes it an effective antioxidant and has led to its use in various applications in the field of biochemistry.
Biochemical and Physiological Effects:
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the prevention of DNA damage. It has also been found to have anti-inflammatory properties and may have a potential role in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for use in laboratory experiments, including its stability, solubility in various solvents, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for research on 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, including the investigation of its potential use in the treatment of various diseases, the development of novel synthetic methods for its production, and the exploration of its potential as a food preservative. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione for various applications.
Méthodes De Synthèse
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst such as piperidine. The reaction proceeds through a condensation reaction, producing a yellow crystalline product that is highly soluble in various solvents.
Applications De Recherche Scientifique
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its antioxidant properties and has been found to be effective in scavenging free radicals. It has been used in various scientific research studies to investigate the mechanism of oxidative stress and its role in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dihydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-12-7-6-10(14(20)9-12)8-13-15(21)17-18(16(13)22)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHGVHCUABGAA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)O)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-dihydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
